Conjonctyl Conjonctyl
Brand Name: Vulcanchem
CAS No.: 18981-26-5
VCID: VC21062697
InChI: InChI=1S/C22H18O9Si/c1-32(14-8-2-5-11(17(14)23)20(26)27,15-9-3-6-12(18(15)24)21(28)29)16-10-4-7-13(19(16)25)22(30)31/h2-10,23-25H,1H3,(H,26,27)(H,28,29)(H,30,31)
SMILES: C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O
Molecular Formula: C22H18O9Si
Molecular Weight: 454.5 g/mol

Conjonctyl

CAS No.: 18981-26-5

Cat. No.: VC21062697

Molecular Formula: C22H18O9Si

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Conjonctyl - 18981-26-5

Specification

CAS No. 18981-26-5
Molecular Formula C22H18O9Si
Molecular Weight 454.5 g/mol
IUPAC Name 3-[bis(3-carboxy-2-hydroxyphenyl)-methylsilyl]-2-hydroxybenzoic acid
Standard InChI InChI=1S/C22H18O9Si/c1-32(14-8-2-5-11(17(14)23)20(26)27,15-9-3-6-12(18(15)24)21(28)29)16-10-4-7-13(19(16)25)22(30)31/h2-10,23-25H,1H3,(H,26,27)(H,28,29)(H,30,31)
Standard InChI Key LJPWBTLOVMUKJG-UHFFFAOYSA-N
SMILES C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O
Canonical SMILES C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator